molecular formula C21H25N3O4S2 B2560457 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 897616-25-0

4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2560457
CAS No.: 897616-25-0
M. Wt: 447.57
InChI Key: ZOLZTRJXOUUCEY-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 4-(dimethylsulfamoyl) substituent on the aromatic ring and a (2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. The dimethylsulfamoyl group contributes to electron-withdrawing effects, influencing electronic distribution and solubility, while the 2-ethoxyethyl and methyl substituents on the benzothiazole ring modulate steric and lipophilic properties.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-5-28-13-12-24-18-11-6-15(2)14-19(18)29-21(24)22-20(25)16-7-9-17(10-8-16)30(26,27)23(3)4/h6-11,14H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLZTRJXOUUCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include dimethylsulfamoyl chloride and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation through various signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that it possesses significant antibacterial and antifungal properties against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance . The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes linked to metabolic disorders. For example, sulfonamide derivatives have been shown to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing diabetes and Alzheimer's disease respectively . These inhibitory effects suggest potential therapeutic applications in treating these conditions.

Case Studies

  • Anticancer Evaluation : A study synthesized a series of benzothiazole derivatives, including the target compound, and evaluated their cytotoxicity against multiple cancer cell lines. Results indicated that certain modifications significantly enhanced anticancer activity compared to existing treatments .
  • Antimicrobial Screening : Another research effort focused on synthesizing related compounds and assessing their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results highlighted the potential of these compounds as new antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of N-substituted benzamides fused with benzothiazole derivatives. Key structural analogs include:

Table 1: Structural Comparison of Selected Benzamide-Benzothiazole Derivatives
Compound Name Substituents on Benzothiazole Key Functional Groups Configuration
Target Compound 3-(2-ethoxyethyl), 6-methyl 4-(dimethylsulfamoyl)benzamide 2Z
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide 3-ethyl, 6-bromo 4-(dimethylsulfamoyl)benzamide 2Z
4-(dimethylsulfamoyl)-N-(6-ethoxy-3-ethyl-benzothiazol-2-ylidene)benzamide 3-ethyl, 6-ethoxy 4-(dimethylsulfamoyl)benzamide -

Key Observations :

Substituent Effects: The 2-ethoxyethyl group in the target compound introduces greater steric bulk and flexibility compared to the ethyl or bromo substituents in analogs . This may enhance solubility in polar solvents.

Electronic Properties :

  • The dimethylsulfamoyl group in all analogs stabilizes the benzamide via resonance and hydrogen-bonding capabilities. However, its position (para to the amide) ensures consistent electronic effects across derivatives.

Tautomerism and Configuration :

  • Analogous compounds (e.g., ) exhibit Z-configuration at the C=N bond, critical for maintaining planar geometry and facilitating crystal packing. IR and NMR data confirm the absence of thiol tautomers in such systems, consistent with the thione form .

Physicochemical and Crystallographic Analysis

Table 3: Physicochemical Properties
Property Target Compound N-(6-bromo-3-ethyl-...)
Molecular Weight ~478.6 g/mol (estimated) 510.3 g/mol
Predicted LogP ~2.8 (moderate lipophilicity) ~3.1 (higher due to bromo substituent)
Hydrogen Bond Acceptors 6 (amide, sulfonamide, ether, thiazole) 6 (similar functional groups)

Crystallography :

  • Programs like SHELXL () are critical for refining crystal structures of such compounds. The Z-configuration and planar benzothiazole-amide system likely promote dense crystal packing via π-π interactions and hydrogen bonds (e.g., N-H···O=S) .
  • Validation tools (e.g., PLATON ) ensure structural accuracy, particularly for confirming tautomeric forms and bond geometries.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a member of the benzothiazole family, which has gained attention for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N2O2S\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

Synthesis

The synthesis of benzothiazole derivatives often involves reactions such as nucleophilic substitutions or cyclization processes. The specific synthetic route for this compound includes the formation of the benzothiazole ring followed by the introduction of the dimethylsulfamoyl and ethoxyethyl substituents.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines. A study demonstrated that certain benzothiazole derivatives showed IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827, NCI-H358) . The mechanism of action is believed to involve intercalation into DNA and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
This compoundA549TBD
Similar Benzothiazole DerivativeHCC8276.26 ± 0.33
Similar Benzothiazole DerivativeNCI-H3586.48 ± 0.11

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties. A study evaluated their efficacy against Gram-positive and Gram-negative bacteria using broth microdilution methods. Compounds demonstrated varying degrees of activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents .

Anti-inflammatory Activity

In addition to antitumor and antimicrobial effects, some benzothiazole derivatives exhibit anti-inflammatory properties. Research involving thiazolyl/benzothiazolyl amides has shown significant inhibition of inflammatory markers in vitro . This suggests that compounds like this compound may also play a role in managing inflammatory diseases.

Case Studies

  • Antitumor Evaluation : In a comparative study on various benzothiazole derivatives, those with dimethylsulfamoyl groups were noted to have enhanced cytotoxicity against specific cancer cell lines due to their ability to bind to DNA .
  • Antimicrobial Testing : A series of benzothiazole compounds were tested for their antimicrobial activity against E. coli and S. aureus. The results indicated that modifications in the side chains significantly influenced their antibacterial efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.